

# In Vivo Models for Studying CCR7 Ligand Function: Application Notes and Protocols

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## Compound of Interest

Compound Name: CCR7 Ligand 1

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These application notes provide a comprehensive guide to utilizing in vivo models for the investigation of C-C Motif Chemokine Receptor 7 (CCR7) ligand function. Detailed protocols for key experimental models, data presentation guidelines, and visualizations of associated signaling pathways are included to facilitate the study of CCR7 in physiological and pathological contexts, such as immune cell trafficking, inflammation, and autoimmune disease.

## Introduction to CCR7 and its Ligands

C-C Motif Chemokine Receptor 7 (CCR7) is a G protein-coupled receptor that plays a pivotal role in the immune system. Its primary function is to direct the migration of various immune cells, including T cells and dendritic cells (DCs), to secondary lymphoid organs where immune responses are initiated.<sup>[1][2][3]</sup> CCR7 is activated by two specific chemokine ligands: CCL19 (also known as EBI1 ligand chemokine, ELC) and CCL21 (also known as secondary lymphoid tissue chemokine, SLC). While both ligands bind to CCR7, they can elicit distinct signaling responses and have different expression patterns and potencies in vivo.<sup>[4][5]</sup> Understanding the in vivo function of the CCR7-ligand axis is crucial for developing therapies for autoimmune diseases, cancer, and transplant rejection.

## Key In Vivo Models for Studying CCR7 Ligand Function

Several well-established mouse models are instrumental in dissecting the *in vivo* roles of CCR7 and its ligands.

- **CCR7 Knockout (Ccr7<sup>-/-</sup>) Mice:** These mice lack a functional Ccr7 gene and exhibit profound defects in immune cell trafficking. Lymph nodes of Ccr7<sup>-/-</sup> mice are devoid of naive T cells and have impaired DC migration. This model is essential for studying the absolute requirement of CCR7 in various immune processes.
- **paucity of lymph node T cells (plt/plt) Mice:** These mice have a spontaneous mutation that leads to the absence of CCL19 and CCL21 expression in secondary lymphoid organs. Consequently, plt/plt mice show defects in T cell and DC homing to lymph nodes, providing a model to study the collective function of these CCR7 ligands in lymphoid environments.
- **Collagen-Induced Arthritis (CIA) Model:** This is a widely used mouse model for rheumatoid arthritis. Studies using Ccr7<sup>-/-</sup> mice in this model have demonstrated the critical role of CCR7 in the development of autoimmune arthritis, making it a valuable tool for testing CCR7-targeted therapies.
- **Adoptive T Cell Transfer Models:** This technique involves the isolation of specific T cell populations (e.g., wild-type vs. Ccr7<sup>-/-</sup>), labeling them with fluorescent dyes, and transferring them into recipient mice. This allows for the direct visualization and quantification of T cell migration and homing to various tissues *in vivo*.

## Quantitative Data Presentation

The following tables summarize key quantitative data from *in vivo* studies investigating CCR7 ligand function.

### Table 1: T Cell Motility in Popliteal Lymph Node T Cell Areas

This table presents data on the average velocity and motility coefficient of wild-type (WT) and CCR7-deficient (CCR7<sup>-/-</sup>) CD4<sup>+</sup> T cells within the T cell areas of popliteal lymph nodes in different mouse strains, as determined by intravital two-photon microscopy.

Donor T Cells	Recipient Mouse	Average Velocity (μm/min)	Motility Coefficient (μm <sup>2</sup> /min)
WT	WT	11.4	71.8
CCR7-/-	WT	7.6	34.1
WT	plt/plt	7.8	30.7

Data adapted from Schumann, K., et al. (2006). The Journal of Experimental Medicine.

## Table 2: Clinical Scoring of Collagen-Induced Arthritis (CIA)

This table provides a standardized scoring system for assessing the clinical severity of arthritis in the CIA mouse model. The total score per mouse is the sum of the scores for each of the four paws.

Score	Description
0	Normal paw, no signs of inflammation or redness.
1	Mild redness and swelling in one or two toes/digits.
2	Moderate erythema and swelling of the footpad, ankle, or three or more toes.
3	Severe redness and swelling of the entire paw.
4	Ankylosed paw and toes, with reduced swelling and deformation.

## Experimental Protocols

### Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1, using type II collagen.

#### Materials:

- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M acetic acid
- Syringes and needles (27-30 gauge)
- Male DBA/1 mice (8-12 weeks old)

#### Procedure:

- Preparation of Collagen Emulsion:
  - Dissolve CII in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
  - Prepare an emulsion by mixing the CII solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Primary Immunization (Day 0):
  - Anesthetize the mice.
  - Inject 100  $\mu$ L of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100  $\mu$ g of CII.
- Booster Immunization (Day 21):
  - Prepare a second emulsion of CII (2 mg/mL) with an equal volume of IFA.
  - Inject 100  $\mu$ L of the CII/IFA emulsion intradermally at a site near the primary injection.
- Monitoring and Scoring:

- Beginning on day 21, monitor the mice 2-3 times per week for signs of arthritis.
- Score the clinical severity of arthritis for each paw based on the criteria in Table 2.

## Adoptive Transfer of T Lymphocytes

This protocol details the isolation, labeling, and transfer of T cells to study their migration in vivo.

### Materials:

- Donor mice (e.g., WT and Ccr7<sup>-/-</sup> on the same background)
- Recipient mice
- Cell staining buffer (e.g., PBS with 2% FBS)
- Fluorescent dyes for cell labeling (e.g., CFSE, CellTracker™ Red CMTPX)
- CD4<sup>+</sup> or CD8<sup>+</sup> T cell isolation kit (magnetic bead-based)
- Syringes and needles (27-30 gauge)

### Procedure:

- T Cell Isolation:
  - Harvest spleens and lymph nodes from donor mice.
  - Prepare single-cell suspensions.
  - Isolate CD4<sup>+</sup> or CD8<sup>+</sup> T cells using a negative selection magnetic sorting kit according to the manufacturer's instructions.
- Fluorescent Labeling:
  - Resuspend the isolated T cells at  $1 \times 10^7$  cells/mL in pre-warmed PBS.

- Add the fluorescent dye (e.g., CFSE) to a final concentration of 5  $\mu\text{M}$  and incubate at 37°C for 15 minutes.
- Quench the labeling reaction by adding 5 volumes of ice-cold cell culture medium.
- Wash the cells three times with cold medium.
- Adoptive Transfer:
  - Resuspend the labeled T cells in sterile PBS at the desired concentration (e.g.,  $5\text{--}10 \times 10^6$  cells in 100–200  $\mu\text{L}$ ).
  - Inject the cell suspension intravenously (i.v.) into the tail vein of recipient mice.
- Analysis:
  - At desired time points after transfer (e.g., 24, 48 hours), harvest tissues of interest (e.g., lymph nodes, spleen, peripheral tissues).
  - Prepare single-cell suspensions and analyze the presence of fluorescently labeled cells by flow cytometry.

## Intravital Two-Photon Microscopy of Lymph Nodes

This protocol provides a general workflow for imaging T cell motility within the lymph nodes of a live, anesthetized mouse.

Materials:

- Mouse with fluorescently labeled T cells (from adoptive transfer)
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Surgical tools (scissors, forceps)
- Two-photon microscope with a tunable laser
- Physiological saline

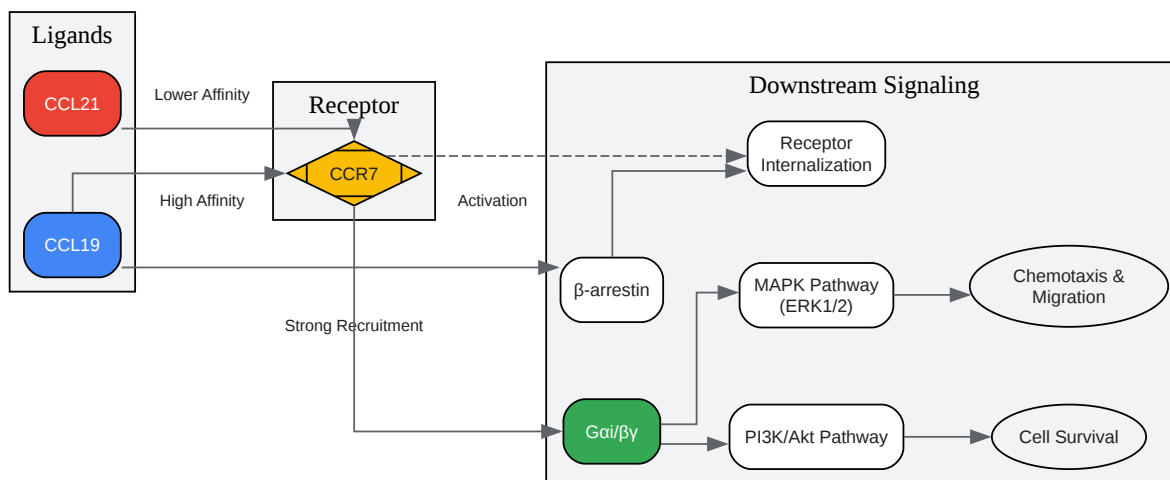
#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse and confirm the depth of anesthesia.
  - Surgically expose a peripheral lymph node (e.g., the popliteal lymph node).
  - Immobilize the mouse on a heated stage to maintain body temperature.
  - Continuously superfuse the exposed lymph node with warm physiological saline.
- Microscopy Setup:
  - Position the mouse on the microscope stage.
  - Use the two-photon laser to excite the fluorescently labeled T cells (e.g., ~800-900 nm for GFP/CFSE).
- Image Acquisition:
  - Acquire time-lapse image stacks (4D imaging) of the T cell area within the lymph node. Typically, stacks are acquired every 15-30 seconds for 15-30 minutes.
- Data Analysis:
  - Use imaging analysis software (e.g., Imaris, Volocity) to track the movement of individual T cells in 3D space over time.
  - Calculate parameters such as average velocity, displacement, and motility coefficient.

## Signaling Pathways and Experimental Workflows

### CCR7 Signaling Pathway

The binding of CCL19 and CCL21 to CCR7 initiates intracellular signaling cascades that regulate cell migration, survival, and activation. While both ligands activate G protein-dependent pathways, they show biased signaling, particularly in the recruitment of  $\beta$ -arrestin.



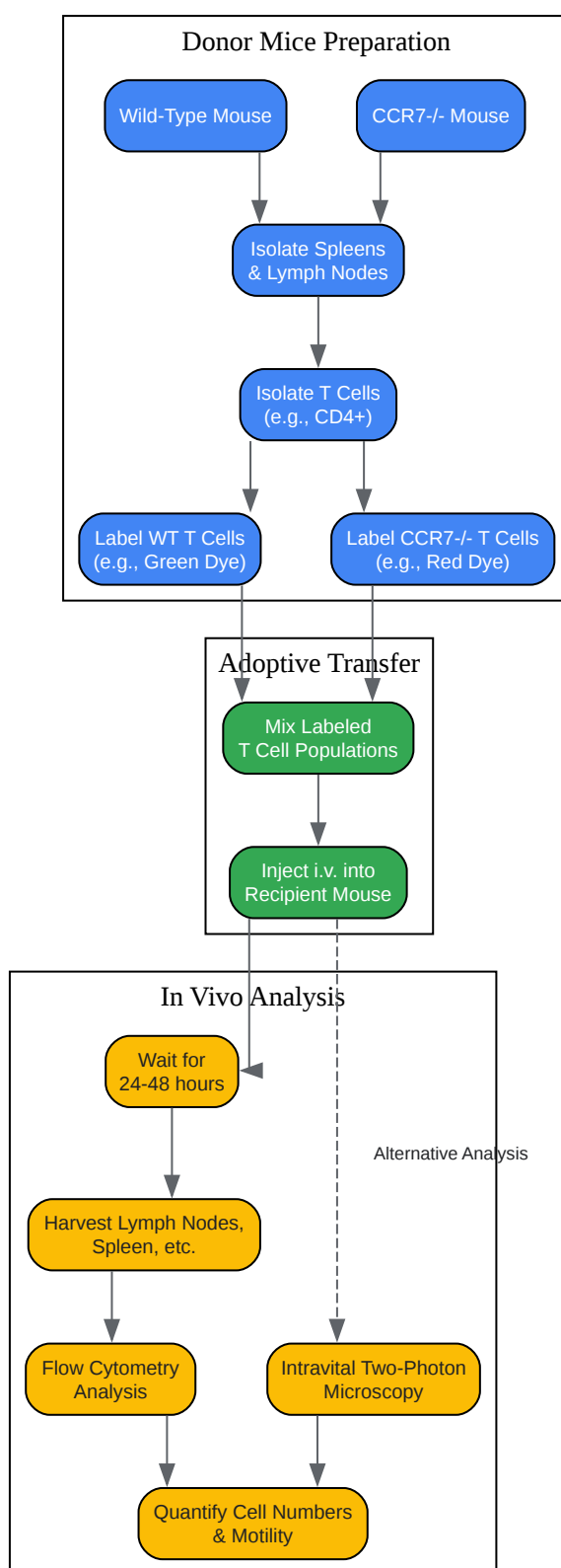
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Caption: CCR7 signaling cascade initiated by CCL19 and CCL21.

## Experimental Workflow for Adoptive T Cell Transfer and Analysis

The following diagram outlines the key steps in an adoptive T cell transfer experiment designed to compare the in vivo migration of wild-type and CCR7-deficient T cells.





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Caption: Workflow for adoptive T cell transfer experiments.

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